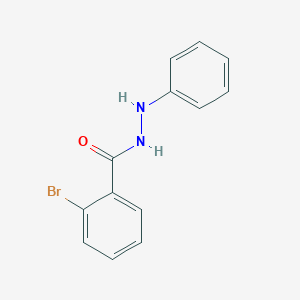![molecular formula C15H14N2O4S B5706797 3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid, commonly known as PMSF, is a serine protease inhibitor that is widely used in biochemical and physiological research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用機序
PMSF is a potent inhibitor of serine proteases, which are enzymes that cleave peptide bonds in proteins. It works by reacting with the active site of the protease, forming a covalent bond with the serine residue in the active site. This covalent bond prevents the protease from cleaving its substrate, thereby inhibiting its activity. PMSF is irreversible, meaning that once it has reacted with the protease, it cannot be removed.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has also been shown to inhibit the activity of other enzymes, such as lipases and esterases. In addition, PMSF has been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
One of the main advantages of PMSF is its broad specificity for serine proteases. It is also relatively stable and easy to use, making it a popular choice for protease inhibition in laboratory experiments. However, PMSF has some limitations. It is irreversible, meaning that it cannot be removed once it has reacted with the protease. It is also sensitive to hydrolysis in aqueous solutions, meaning that it should be stored in anhydrous conditions.
将来の方向性
There are several future directions for research on PMSF. One area of interest is the development of more potent and specific protease inhibitors. Another area of interest is the study of the mechanisms underlying the anti-inflammatory and anti-tumor effects of PMSF. Additionally, there is interest in the use of PMSF as a therapeutic agent for various diseases, although further research is needed to determine its safety and efficacy. Finally, there is interest in the development of new methods for the synthesis and purification of PMSF, as well as the development of new analytical methods for its detection and quantification.
合成法
PMSF is synthesized by reacting p-toluenesulfonyl chloride with 3-aminomethylpyridine to form 3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid. The reaction is typically carried out in anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization from a suitable solvent such as methanol or ethanol.
科学的研究の応用
PMSF is widely used as a serine protease inhibitor in biochemical and physiological research. It is commonly used to inhibit proteases in cell lysates, tissue homogenates, and purified protein preparations. PMSF has been used to study the role of proteases in various physiological processes, such as blood coagulation, inflammation, and cell signaling. It has also been used to study the structure and function of proteases, as well as their interactions with other proteins.
特性
IUPAC Name |
(E)-3-[4-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15(19)8-5-12-3-6-14(7-4-12)22(20,21)17-11-13-2-1-9-16-10-13/h1-10,17H,11H2,(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOYWYBGKPYMJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-{4-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)

![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)

![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)


![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)

![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)